molecular formula C9H7BrN2 B2805259 5-Bromoquinolin-7-amine CAS No. 1934465-17-4

5-Bromoquinolin-7-amine

Cat. No. B2805259
CAS RN: 1934465-17-4
M. Wt: 223.073
InChI Key: ZKNUGXMIWACQQC-UHFFFAOYSA-N
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Description

5-Bromoquinolin-7-amine is a chemical compound with the CAS Number: 1934465-17-4 . It has a molecular weight of 223.07 and its IUPAC name is 5-bromoquinolin-7-amine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 5-Bromoquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 .


Chemical Reactions Analysis

Quinoline and its analogues are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The synthesis of quinoline via aniline and glycerine in the presence of a strong acid and an oxidant under reflux was revealed .


Physical And Chemical Properties Analysis

5-Bromoquinolin-7-amine is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, including 5-Bromoquinolin-7-amine, are essential in several pharmacologically active heterocyclic compounds . They are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have shown potential in anticancer applications . They are being studied for their efficacy against various types of cancer.

Antioxidant Applications

Quinoline compounds have demonstrated antioxidant properties . They can neutralize free radicals, which are harmful to our bodies.

Anti-inflammatory Applications

Quinoline derivatives have been found to have anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Antimalarial Applications

Quinoline-based compounds have been used in the treatment of malaria . They have shown effectiveness against the malaria parasite.

Anti-SARS-CoV-2 Applications

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .

Antituberculosis Applications

Quinoline compounds have shown potential in the treatment of tuberculosis . They have demonstrated effectiveness against the tuberculosis bacteria.

Industrial Chemistry

Quinoline and its derivatives, including 5-Bromoquinolin-7-amine, have various applications in industrial chemistry . They are used in the synthesis of other complex compounds.

Safety and Hazards

The safety information for 5-Bromoquinolin-7-amine includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research will likely focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

5-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNUGXMIWACQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-7-amine

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